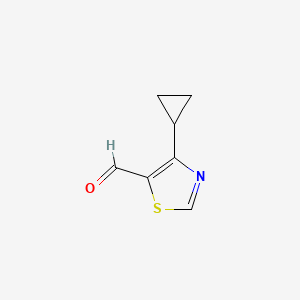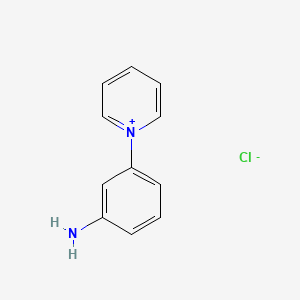
1-(3-Aminophenyl)pyridin-1-ium chloride
描述
1-(3-Aminophenyl)pyridin-1-ium chloride is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an aminophenyl group and a chloride ion. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
作用机制
Target of Action
1-(3-Aminophenyl)pyridin-1-ium chloride is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their diverse reactivity and applications .
Biochemical Pathways
Pyridinium salts are known to be involved in a wide range of research topics .
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyridin-1-ium chloride can be synthesized through the reaction of 3-aminophenylpyridine with hydrochloric acid. The reaction typically involves the following steps:
- Dissolution of 3-aminophenylpyridine in an appropriate solvent such as ethanol.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at room temperature until the formation of the pyridinium salt is complete.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-(3-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted aminophenylpyridinium salts.
科学研究应用
1-(3-Aminophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
1-(3-Aminophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with the amino group at the para position.
1-(3-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of an amino group.
1-(3-Hydroxyphenyl)pyridin-1-ium chloride: Features a hydroxy group in place of the amino group.
Uniqueness: this compound is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
3-pyridin-1-ium-1-ylaniline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWADBRVXZTPGN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


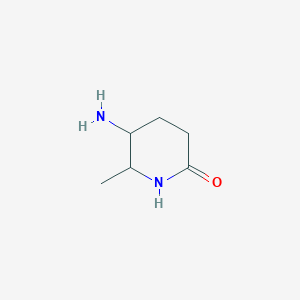
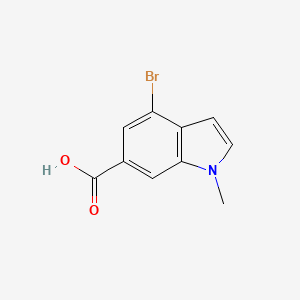
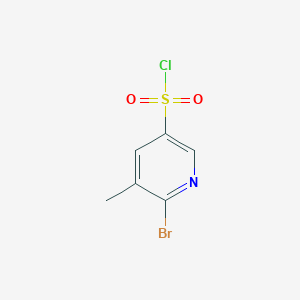
![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)
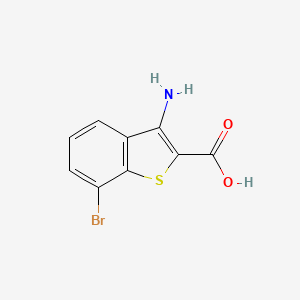
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

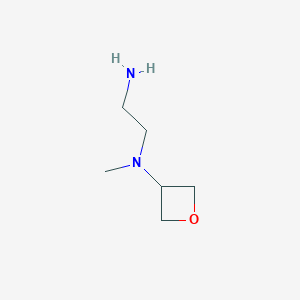
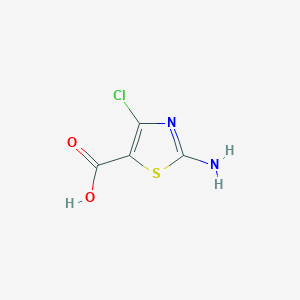
![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)
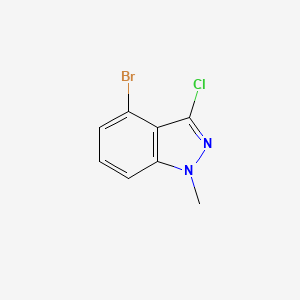

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)
